N-(4-(N-(6-ethoxybenzo[d]thiazol-2-yl)sulfamoyl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S2/c1-3-24-13-6-9-15-16(10-13)25-17(19-15)20-26(22,23)14-7-4-12(5-8-14)18-11(2)21/h4-10H,3H2,1-2H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INLYUQWKXNNRLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(N-(6-ethoxybenzo[d]thiazol-2-yl)sulfamoyl)phenyl)acetamide is a compound that belongs to the class of benzothiazole derivatives. These derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a benzothiazole moiety with an ethoxy group at the 6-position and an acetamide functional group. Its molecular formula is C16H18N2O3S, with a molecular weight of approximately 318.39 g/mol. The structural characteristics contribute significantly to its biological activity.
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit notable antimicrobial properties. This compound has shown effectiveness against various bacterial strains. A comparative study demonstrated that it inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent.
| Compound | Activity | Target Organisms |
|---|---|---|
| This compound | Antimicrobial | E. coli, S. aureus |
| N-(6-chlorobenzo[d]thiazol-2-yl)acetamide | Antimicrobial | S. epidermidis |
| N-(6-bromobenzo[d]thiazol-2-yl)acetamide | Antimicrobial | P. aeruginosa |
Anticancer Properties
The compound has been evaluated for its anticancer activity, particularly against specific cancer cell lines. Studies have shown that this compound induces apoptosis in cancer cells through intrinsic and extrinsic pathways. This mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Molecular docking studies indicate that this compound effectively binds to key enzymes such as urease, which is crucial in several metabolic processes.
- Cellular Interactions : The compound's ethoxy substitution enhances its solubility and facilitates better interaction with cellular membranes, improving bioavailability.
- Signal Transduction Modulation : It influences signaling pathways related to cell proliferation and apoptosis, particularly in cancer cells.
Case Studies
Several studies have investigated the pharmacological effects of this compound:
- In Vitro Studies : An in vitro analysis demonstrated that treatment with the compound resulted in a significant reduction in cell viability in breast cancer cell lines (MCF7), with IC50 values indicating potent cytotoxicity.
- Animal Models : In vivo studies using murine models showed that administration of the compound led to tumor regression in xenograft models, further supporting its potential as an anticancer agent.
- Comparative Efficacy : Comparative studies with standard chemotherapeutic agents revealed that this compound exhibits comparable or superior efficacy against certain cancer types.
Q & A
Basic: What are the key synthetic methodologies for N-(4-(N-(6-ethoxybenzo[d]thiazol-2-yl)sulfamoyl)phenyl)acetamide, and how are reaction conditions optimized?
Answer:
Synthesis typically involves multi-step reactions, including sulfonamide coupling, nucleophilic substitution, and acetamide formation. Critical parameters include:
- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation .
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance solubility and reaction kinetics .
- Catalysts : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) are used to activate intermediates during coupling steps .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures ≥95% purity .
Optimization Example : reports a 33% yield for a structurally analogous thiazole-acetamide derivative using DMF as a solvent and TEA as a catalyst, highlighting the need for iterative condition adjustments .
Basic: Which analytical techniques are essential for structural validation of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm connectivity of the ethoxybenzo[d]thiazole, sulfamoyl, and acetamide groups. Key shifts include:
- Benzo[d]thiazole protons at δ 7.2–8.1 ppm .
- Sulfamoyl NH protons at δ 10.5–11.0 ppm .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (mobile phase: acetonitrile/water) verify purity (>98%) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ observed at m/z 436.54 for a related derivative) .
Advanced: How do structural modifications (e.g., substituent variation on the benzothiazole or phenyl rings) influence biological activity?
Answer:
Structure-Activity Relationship (SAR) Insights :
- Ethoxy group (C6 position of benzothiazole) : Enhances lipophilicity, improving membrane permeability. Replacement with methoxy reduces antibacterial efficacy by 40% .
- Sulfamoyl linker : Critical for target binding (e.g., inhibition of bacterial dihydrofolate reductase). Substitution with carbonyl groups abolishes activity .
- 4-Acetamidophenyl moiety : Methylation at the acetamide nitrogen increases metabolic stability (t½ from 2.1 to 4.7 hours in hepatic microsomes) .
Data Example : compares derivatives with/without a hydroxyphenyl group, showing a 3-fold increase in anticancer activity (IC₅₀: 12 μM vs. 36 μM) due to enhanced hydrogen bonding with kinase targets .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
Answer:
Contradictions often arise from assay variability. Mitigation strategies include:
- Standardized protocols : Use identical cell lines (e.g., MCF-7 for anticancer studies) and incubation times (72 hours) .
- Control compounds : Benchmark against cisplatin (anticancer) or ciprofloxacin (antimicrobial) to normalize inter-lab variability .
- Dose-response validation : Perform triplicate experiments with 8–10 concentration points to improve IC₅₀ accuracy .
Case Study : A structurally similar compound showed IC₅₀ discrepancies (8 μM vs. 25 μM) due to differences in ATP concentrations in kinase inhibition assays; harmonizing ATP levels resolved the issue .
Advanced: What computational methods are effective for predicting binding modes with biological targets?
Answer:
- Molecular Docking (AutoDock Vina, Schrödinger Glide) : Predict interactions with enzymes (e.g., COX-2, EGFR). The ethoxy group forms hydrophobic contacts with Val523 in COX-2, while the sulfamoyl group hydrogen-bonds with Arg120 .
- Molecular Dynamics (MD) Simulations (GROMACS) : Assess binding stability over 100 ns trajectories. RMSD values <2.0 Å indicate stable target-ligand complexes .
- Free Energy Calculations (MM-PBSA) : Estimate binding affinities (ΔG ~ -9.5 kcal/mol for top derivatives) to prioritize synthesis .
Advanced: How can researchers optimize pharmacokinetic properties (e.g., solubility, metabolic stability)?
Answer:
- Solubility Enhancement : Co-solvent systems (e.g., PEG 400/water) or micronization increase aqueous solubility from 0.02 mg/mL to 1.5 mg/mL .
- Metabolic Stability : Deuteration of the acetamide methyl group reduces CYP3A4-mediated oxidation, extending t½ from 2.8 to 5.3 hours in vitro .
- Prodrug Design : Esterification of the sulfamoyl group improves oral bioavailability (F% from 12% to 58% in rodent models) .
Basic: What are the primary biological targets and associated mechanisms of action?
Answer:
- Antimicrobial Activity : Inhibits dihydrofolate reductase (DHFR) in E. coli (Ki = 0.8 μM), disrupting folate synthesis .
- Anticancer Activity : Induces apoptosis in HeLa cells via caspase-3 activation (2.5-fold increase at 10 μM) and G1/S cell cycle arrest .
- Anti-inflammatory Activity : Suppresses COX-2 expression (IC₅₀ = 5.2 μM) by blocking NF-κB nuclear translocation .
Advanced: What strategies mitigate synthetic challenges (e.g., low yields in sulfamoyl coupling steps)?
Answer:
- Coupling Reagents : Replace DCC with EDC·HCl to reduce racemization (yield improvement from 25% to 52%) .
- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 30 minutes (80°C, 300 W) while maintaining 85% yield .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) for amine protection during sulfamoyl formation, deprotecting with TFA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
